(R)-2-Amino-2-(6-bromopyridin-2-yl)ethan-1-ol dihydrochloride (R)-2-Amino-2-(6-bromopyridin-2-yl)ethan-1-ol dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13751821
InChI: InChI=1S/C7H9BrN2O.2ClH/c8-7-3-1-2-6(10-7)5(9)4-11;;/h1-3,5,11H,4,9H2;2*1H/t5-;;/m0../s1
SMILES: C1=CC(=NC(=C1)Br)C(CO)N.Cl.Cl
Molecular Formula: C7H11BrCl2N2O
Molecular Weight: 289.98 g/mol

(R)-2-Amino-2-(6-bromopyridin-2-yl)ethan-1-ol dihydrochloride

CAS No.:

Cat. No.: VC13751821

Molecular Formula: C7H11BrCl2N2O

Molecular Weight: 289.98 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Amino-2-(6-bromopyridin-2-yl)ethan-1-ol dihydrochloride -

Specification

Molecular Formula C7H11BrCl2N2O
Molecular Weight 289.98 g/mol
IUPAC Name (2R)-2-amino-2-(6-bromopyridin-2-yl)ethanol;dihydrochloride
Standard InChI InChI=1S/C7H9BrN2O.2ClH/c8-7-3-1-2-6(10-7)5(9)4-11;;/h1-3,5,11H,4,9H2;2*1H/t5-;;/m0../s1
Standard InChI Key ZNQDDAHBWMVVAN-XRIGFGBMSA-N
Isomeric SMILES C1=CC(=NC(=C1)Br)[C@H](CO)N.Cl.Cl
SMILES C1=CC(=NC(=C1)Br)C(CO)N.Cl.Cl
Canonical SMILES C1=CC(=NC(=C1)Br)C(CO)N.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a 6-bromopyridin-2-yl group bonded to a chiral carbon center, which is further connected to an amino alcohol group. The presence of bromine at the pyridine’s 6-position enhances electrophilic substitution reactivity, while the ethanolamine moiety contributes to hydrogen-bonding capabilities. The dihydrochloride salt form improves solubility in aqueous media, critical for biological assays.

Table 1: Key Chemical Data

PropertyValue
Molecular FormulaC₇H₁₁BrCl₂N₂O
Molecular Weight289.98 g/mol
CAS NumberNot publicly disclosed
Chiral Center ConfigurationR-enantiomer
SolubilitySoluble in polar solvents

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure, with distinct signals for the pyridine protons (δ 7.5–8.1 ppm) and the ethanolamine’s hydroxyl and amine groups. High-Performance Liquid Chromatography (HPLC) analyses typically show purity levels exceeding 95%, essential for reproducible biological testing.

Synthesis and Preparation

Synthetic Pathways

The synthesis of (R)-2-Amino-2-(6-bromopyridin-2-yl)ethan-1-ol dihydrochloride involves multi-step organic reactions. A common route begins with 6-bromopyridine-2-carbaldehyde, which undergoes asymmetric Henry reaction with nitromethane in the presence of a chiral catalyst to establish the stereocenter. Subsequent reduction of the nitro group to an amine and alcohol, followed by hydrochloride salt formation, yields the final product.

Optimization Strategies

Critical parameters include reaction temperature (maintained at 0–5°C during the Henry reaction to minimize racemization) and pH control during salt formation. Catalytic systems employing Cu(I)-bisoxazoline complexes have achieved enantiomeric excess (ee) values >98%, as verified by chiral HPLC .

Biological Activity and Mechanistic Insights

Enzymatic Interactions

Pharmacological and Preclinical Research

ADME-Tox Predictions

Computational models predict moderate blood-brain barrier permeability (logBB = 0.3) and hepatic clearance via CYP3A4. The bromine atom may contribute to cytochrome P450 inhibition, necessitating further metabolic stability studies.

Applications in Drug Discovery

Central Nervous System (CNS) Targets

The compound’s ability to potentially modulate mAChRs positions it as a candidate for treating cognitive disorders. M3 receptors regulate synaptic plasticity, and their allosteric activation could ameliorate symptoms of Alzheimer’s disease or schizophrenia .

Anti-Inflammatory Pathways

Amino alcohol derivatives often exhibit immunomodulatory effects. Preliminary data from analogs show suppression of TNF-α production in macrophages (IC50 ≈ 50 μM), suggesting possible applications in autoimmune diseases.

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